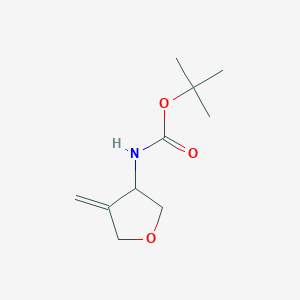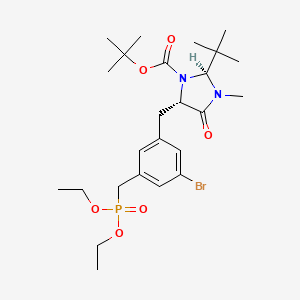
N-(4-méthylidèneoxolan-3-yl)carbamate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(4-methylideneoxolan-3-yl)carbamate is a compound that belongs to the class of carbamates, which are widely used as protecting groups in organic synthesis. This compound is particularly notable for its use in the protection of amine groups during chemical reactions, allowing for selective reactions to occur without interference from the amine functionality.
Applications De Recherche Scientifique
Tert-butyl N-(4-methylideneoxolan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
Mécanisme D'action
The mode of action of carbamates typically involves the formation of a covalent bond with a serine residue in the active site of acetylcholinesterase, inhibiting the enzyme’s activity and leading to an accumulation of acetylcholine, which can have various downstream effects depending on the specific biochemical pathways involved .
The pharmacokinetics of carbamates, like most drugs, involve absorption, distribution, metabolism, and excretion (ADME). These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The action of carbamates can be influenced by environmental factors such as pH and temperature, which can affect the stability of the compound and its ability to interact with its target .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with an amine precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct . The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of tert-butyl chloroformate, forming the carbamate linkage.
Industrial Production Methods
Industrial production of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-(4-methylideneoxolan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate to its corresponding amine.
Substitution: The carbamate group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will produce the corresponding amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: Another carbamate used for amine protection.
Carboxybenzyl (CBz) carbamate: Used for protecting amines, removable by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Protects amines, removable under basic conditions
Uniqueness
Tert-butyl N-(4-methylideneoxolan-3-yl)carbamate is unique due to its specific structure, which provides both steric protection and ease of deprotection under mild acidic conditions. This makes it particularly useful in complex synthetic sequences where selective protection and deprotection are crucial .
Propriétés
IUPAC Name |
tert-butyl N-(4-methylideneoxolan-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7-5-13-6-8(7)11-9(12)14-10(2,3)4/h8H,1,5-6H2,2-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDXHSYBYUORBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2426027.png)

![(E)-methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2426030.png)

![1-[4-Methoxy-3-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2426033.png)
![N-{[2-(2-propoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide](/img/structure/B2426036.png)
![N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426038.png)

![N-(diethoxymethyl)-3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine](/img/structure/B2426040.png)



![2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2426047.png)
